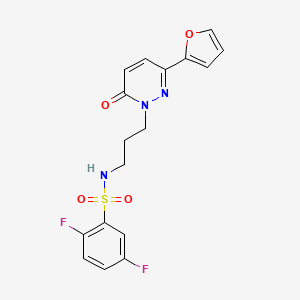2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
CAS No.: 1021227-04-2
Cat. No.: VC8433583
Molecular Formula: C17H15F2N3O4S
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021227-04-2 |
|---|---|
| Molecular Formula | C17H15F2N3O4S |
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 2,5-difluoro-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H15F2N3O4S/c18-12-4-5-13(19)16(11-12)27(24,25)20-8-2-9-22-17(23)7-6-14(21-22)15-3-1-10-26-15/h1,3-7,10-11,20H,2,8-9H2 |
| Standard InChI Key | BBPNDRCUTNDTME-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
| Canonical SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Introduction
2,5-Difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. It features a unique arrangement of functional groups, including difluoro substituents and a pyridazine moiety, which are of interest in medicinal chemistry due to their potential biological activities.
Synthesis and Chemical Reactions
The synthesis of 2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves several steps, starting from precursors such as furan and pyridazine derivatives. These synthetic pathways often require optimization to improve yield and selectivity.
Typical Synthetic Steps
-
Starting Materials: Furan and pyridazine derivatives are common starting materials.
-
Reaction Conditions: Temperature, solvents, and catalysts are crucial for optimizing the synthesis.
-
Purification Techniques: Chromatography is often used to purify the final product.
Biological Activity and Potential Applications
This compound is of interest for its potential biological activities, including antibacterial and antitumor properties, which are characteristic of sulfonamides. The presence of difluoro substituents and a pyridazine moiety may enhance its pharmacological profile.
Potential Therapeutic Areas
-
Cancer Treatment: The structural complexity of this compound positions it as a candidate for further research in cancer therapy.
-
Infectious Diseases: Sulfonamides are known for their antibacterial properties, suggesting potential applications in treating bacterial infections.
Mechanism of Action and QSAR Studies
The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways. Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect potency and selectivity.
QSAR Analysis
| Parameter | Description | Importance |
|---|---|---|
| Molecular Weight | Affects bioavailability and permeability | High |
| Hydrophobicity | Influences interaction with biological targets | Medium |
| Functional Groups | Contribute to binding affinity and specificity | High |
Future Directions
-
In Vivo Studies: Conducting in vivo studies to assess efficacy and safety.
-
Structural Modifications: Exploring structural modifications to enhance potency and selectivity.
-
Clinical Trials: Planning clinical trials to evaluate its therapeutic efficacy in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume